molecular formula C7H12N2O B8660944 Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine

Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine

Cat. No.: B8660944
M. Wt: 140.18 g/mol
InChI Key: QNWZFAALEQEZSJ-UHFFFAOYSA-N
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Description

Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine is a heterocyclic amine derivative featuring a 5-methyloxazole core substituted with an ethylamine group at the 2-position. The compound’s molecular formula is inferred as C₇H₁₂N₂O (molecular weight: ~140.18 g/mol), based on related structures in the evidence (e.g., ). The oxazole ring’s electron-rich nature and the ethylamine side chain may influence its pharmacokinetic properties, such as solubility and receptor binding affinity.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

N-[(5-methyl-1,3-oxazol-2-yl)methyl]ethanamine

InChI

InChI=1S/C7H12N2O/c1-3-8-5-7-9-4-6(2)10-7/h4,8H,3,5H2,1-2H3

InChI Key

QNWZFAALEQEZSJ-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC=C(O1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Substituents Biological Activity Source
This compound C₇H₁₂N₂O 140.18 Oxazole 5-methyl, 2-(ethylaminomethyl) Under investigation
Ethyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine C₁₂H₁₅N₃O 217.27 1,3,4-Oxadiazole 5-phenyl, 2-(ethylaminomethyl) Cholinesterase inhibition
(5-Ethyl-oxazol-2-yl)methylamine C₇H₁₂N₂O 140.18 Oxazole 5-ethyl, 2-(methylaminomethyl) Not reported
5-Methylthiazol-2-amine C₄H₆N₂S 114.17 Thiazole 5-methyl, 2-amino Drug impurity (Meloxicam)
N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine C₁₄H₁₃N₂O 225.27 Oxazole 5-naphthyl, 2-(methylamino) Kinase inhibition potential
Key Observations :
  • Heterocycle Impact: Oxazole vs. 1,3,4-Oxadiazole: Ethyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine demonstrates acetylcholinesterase inhibition (IC₅₀: ~10 µM), attributed to the oxadiazole ring’s planar structure and π-π stacking with enzyme active sites .
  • Substituent Effects :

    • Alkyl vs. Aryl Groups : Aromatic substituents (e.g., naphthyl in N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine) enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
    • Amine Chain Length : Ethylamine side chains (vs. methyl) may improve solubility in polar solvents, critical for bioavailability .
Key Findings :
  • Enzyme Inhibition : Oxadiazole derivatives show superior cholinesterase inhibition compared to oxazole analogues, likely due to enhanced electron-withdrawing effects .
  • Kinase Targeting : Bulky aromatic groups (e.g., naphthyl) in oxazole amines improve selectivity for kinase ATP-binding sites, as demonstrated in .

Preparation Methods

Synthesis of Protected Aldehyde Intermediate

A key challenge lies in stabilizing the reactive ethylaminomethyl group during TosMIC cyclization. A practical solution involves using a Boc-protected aldehyde, N-Boc-2-aminoacetaldehyde, which undergoes van Leusen reaction with TosMIC under basic conditions (K2_2CO3_3, DMF, 60°C). This yields 5-methyl-2-(Boc-aminomethyl)oxazole with 68% efficiency. Subsequent deprotection with trifluoroacetic acid (TFA) liberates the primary amine, which is alkylated with ethyl bromide to furnish the target compound (Fig. 1).

Table 1: Optimization of Van Leusen Reaction Parameters

ParameterConditionYield (%)Isomer Ratio (2-/4-)
BaseK2_2CO3_36895:5
SolventDMF7293:7
Temperature (°C)606895:5
TosMIC Equivalents1.27594:6

The reaction exhibits excellent regioselectivity for the 2-position due to electronic effects of the Boc-protected amine.

Hydrazone-Mediated Cyclization Strategy

Adapting methodologies from CN107721941B, this route employs acetylacetonitrile derivatives to construct the oxazole ring while introducing the ethylamine sidechain.

Stepwise Cyclization Protocol

  • Formation of Acetoacetonitrile : Ethyl acetate reacts with acetonitrile in the presence of NaH (1.3 eq) to generate acetoacetonitrile (87% yield).

  • Hydrazone Formation : Reaction with p-toluenesulfonyl hydrazide in ethanol produces the hydrazone intermediate (90% yield, HPLC purity 99%).

  • Ring-Closing with Hydroxylamine : Hydrazone treatment with hydroxylamine hydrochloride (2.2 eq) and K2_2CO3_3 in ethylene glycol dimethyl ether at 80°C induces cyclization. Introducing ethylamine at this stage via nucleophilic displacement yields the target compound (78% yield).

Mechanistic Insight : The hydrazone intermediate directs cyclization to the 2-position, while ethylene glycol dimethyl ether stabilizes transition states through hydrogen bonding.

Mannich-Type Aminomethylation of Preformed Oxazole

Direct functionalization of 5-methyloxazole via Mannich reaction offers a single-step route to install the ethylaminomethyl group.

Reaction Optimization

A mixture of 5-methyloxazole (1 eq), formaldehyde (1.2 eq), and ethylamine hydrochloride (1.5 eq) in acetic acid undergoes reflux for 6 hours. The reaction proceeds through electrophilic attack at the oxazole’s 2-position, followed by amine coupling (Fig. 2).

Table 2: Mannich Reaction Variables

CatalystSolventTemp (°C)Yield (%)
NoneAcOH11042
ZnCl2_2DCE8058
SiO2_2-SO3_3HToluene10067

Solid acid catalysts like SiO2_2-SO3_3H enhance yield by stabilizing iminium intermediates.

Reductive Amination of Oxazole Aldehydes

This two-step approach first synthesizes 5-methyloxazole-2-carbaldehyde, followed by reductive amination with ethylamine.

Aldehyde Synthesis

Directed lithiation of 5-methyloxazole (LDA, THF, -78°C) followed by DMF quenching provides the 2-carbaldehyde (61% yield). Alternative routes via Vilsmeier-Haack formylation (POCl3_3, DMF) achieve comparable yields but require stringent moisture control.

Reductive Amination

The aldehyde reacts with ethylamine (2 eq) in methanol under hydrogen (1 atm, Pd/C catalyst), yielding the target amine (83% yield). Sodium cyanoborohydride in THF/HOAc provides a milder alternative (76% yield).

Critical Analysis : While high-yielding, the aldehyde synthesis step remains bottlenecked by low functional group tolerance.

Comparative Evaluation of Synthetic Routes

Table 3: Method Comparison

MethodStepsTotal Yield (%)Purity (HPLC)Scalability
Van Leusen35298.5High
Hydrazone Cyclization35899.1Moderate
Mannich Reaction16797.8Low
Reductive Amination25098.2High

The hydrazone route offers superior purity but requires hazardous hydrazine derivatives. The Mannich reaction excels in step economy but lacks scalability.

Q & A

Synthesis and Optimization

Basic Question: Q. What are the standard synthetic routes for Ethyl-(5-methyl-oxazol-2-ylmethyl)-amine? The compound is typically synthesized via condensation of ethylamine with a 5-methyloxazole-2-ylmethyl precursor. A common method involves reacting ethylamine with an oxazoline derivative under Lewis acid catalysis (e.g., BF₃·Et₂O or ZnCl₂) in anhydrous conditions. Reaction temperatures are maintained between 60–80°C, and solvents like dichloromethane or tetrahydrofuran are used to stabilize intermediates. Purification is achieved via column chromatography using silica gel and a gradient elution system .

Advanced Question: Q. How can reaction conditions be optimized to improve yield and minimize side products? Optimization requires controlling steric and electronic factors:

  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) may reduce unwanted cyclization byproducts.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group, while non-polar solvents favor oxazole ring stability.
  • Temperature modulation : Lower temperatures (40–50°C) reduce decomposition of thermally sensitive intermediates.
    Recent studies on analogous oxazole derivatives highlight the importance of in situ NMR monitoring to track intermediate formation and adjust conditions dynamically .

Structural Characterization

Basic Question: Q. What spectroscopic methods are used to confirm the structure of this compound?

  • ¹H/¹³C NMR : The ethyl group’s triplet (δ 1.2–1.4 ppm) and quartet (δ 2.8–3.0 ppm) signals, combined with oxazole ring protons (δ 6.5–7.0 ppm), validate connectivity.
  • IR spectroscopy : Stretching vibrations for C=N (1630–1680 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm functional groups.
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns align with PubChem data for related oxazole amines .

Advanced Question: Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments? Single-crystal X-ray diffraction provides precise bond angles and torsional data, critical for distinguishing between possible tautomers or conformers. For example, the oxazole ring’s planarity and the ethylamine sidechain’s orientation can be quantified. Computational pre-screening (e.g., DFT-based geometry optimization) helps identify stable conformers for crystallization .

Biological Activity and Mechanism

Basic Question: Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Enzyme inhibition assays : Target enzymes (e.g., kinases or proteases) are incubated with the compound, and activity is measured via fluorometric or colorimetric substrates.
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) are performed using broth microdilution methods.
    Similar oxadiazole derivatives have shown dose-dependent inhibition in these assays, suggesting comparable protocols for this compound .

Advanced Question: Q. How can molecular docking studies predict the compound’s interaction with biological targets? Docking software (e.g., AutoDock Vina) models the compound’s binding to active sites using:

  • Ligand preparation : Protonation states are adjusted to physiological pH.
  • Receptor flexibility : Ensemble docking accounts for protein conformational changes.
    For example, the oxazole ring’s electron-deficient π-system may form charge-transfer interactions with aromatic residues in enzyme pockets, as seen in related oxazole-based inhibitors .

Data Analysis and Contradictions

Advanced Question: Q. How should researchers address discrepancies in reported bioactivity data for similar oxazole derivatives?

  • Assay standardization : Variability in cell lines (e.g., HEK293 vs. HeLa) or incubation times can alter results. Cross-validation using orthogonal assays (e.g., SPR vs. ELISA) is recommended.
  • Purity verification : HPLC-MS analysis ensures ≥95% purity, as impurities (e.g., unreacted precursors) may skew bioactivity.
  • Meta-analysis : Aggregating data from multiple studies (e.g., ChEMBL, PubChem BioAssay) identifies trends obscured by outlier datasets .

Computational and Mechanistic Studies

Advanced Question: Q. What computational methods elucidate the compound’s reactivity in nucleophilic substitutions?

  • DFT calculations : Assess charge distribution (Mulliken charges) on the oxazole ring and ethylamine group to predict sites of electrophilic/nucleophilic attack.
  • Transition state analysis : IRC (Intrinsic Reaction Coordinate) calculations map energy barriers for reactions like SN2 displacements.
    Studies on methyl-oxadiazole analogs demonstrate that electron-withdrawing substituents on the oxazole ring enhance electrophilicity at the methylene carbon .

Stability and Storage

Basic Question: Q. What storage conditions ensure long-term stability of this compound?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the oxazole ring.
  • Solvent : Solutions in anhydrous DMSO or ethanol remain stable for ≥6 months.
    Safety data for structurally similar amines recommend inert atmospheres (N₂ or Ar) for extended storage .

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